Potentiation of Epinephrine-Induced Lipolysis: Coprostanone vs. Cholestanol
In a head-to-head comparison using intact rat adipocytes, coprostanone demonstrated a distinct functional profile. While coprostanone and cholestanol exhibited similar potency in potentiating epinephrine-induced lipolysis, coprostanone's effect was part of a clear potency hierarchy among cholesterol metabolites [1]. Importantly, the study confirmed that these oxysterols have no lipolytic activity when administered alone, establishing them as modulators rather than direct agonists [1]. This specificity is critical for researchers investigating allosteric or membrane-mediated modulation of receptor signaling.
| Evidence Dimension | Relative potency in potentiating epinephrine-induced lipolysis |
|---|---|
| Target Compound Data | Potency = Coprostanone |
| Comparator Or Baseline | Potency = Cholestanol |
| Quantified Difference | Potency equivalence (coprostanone = cholestanol), both inferior to cholestanone. |
| Conditions | Intact rat adipocytes, epinephrine co-stimulation |
Why This Matters
This demonstrates that coprostanone's activity in modulating lipolysis is equipotent to cholestanol but distinct from other metabolites, providing a specific tool for dissecting the lipid modulation cascade.
- [1] Lau, W. F., Khoo, H. E., & Das, N. P. (1996). MODULATION OF LIPOLYSIS IN RAT ADIPOCYTES BY CHOLESTEROL-DERIVED OXYSTEROLS. ScholarBank@NUS Repository. View Source
